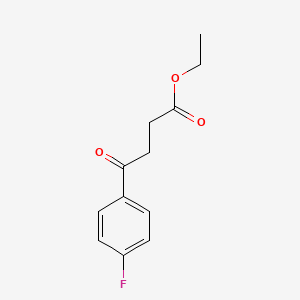

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIGNAZAPKOTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365761 | |

| Record name | ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41310-80-9 | |

| Record name | ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate molecular structure

An In-depth Technical Guide to the Molecular Structure of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, a key ketoester intermediate in contemporary pharmaceutical development. This document moves beyond a simple recitation of data, offering an in-depth analysis of the synthetic rationale and the multi-technique spectroscopic approach required for unambiguous structural elucidation and validation. We will explore the causality behind the selection of the Friedel-Crafts acylation for its synthesis and detail the orthogonal analytical methodologies—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that form a self-validating system for structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's characterization for applications in medicinal chemistry and process development.

Introduction and Strategic Importance

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate (CAS No: 33140-06-8) is an aromatic ketoester of significant interest in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure, featuring a fluorinated phenyl ring, a ketone, and an ester functional group, presents a versatile scaffold for building more complex molecules, particularly heterocyclic compounds prevalent in many drug candidates.[1] The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug molecules.

A definitive understanding of its molecular structure is paramount for ensuring the identity, purity, and consistency of starting materials in a regulated drug development environment. This guide provides the foundational knowledge for its synthesis and the analytical framework for its complete characterization.

Physicochemical and Computed Properties

A summary of the essential physicochemical and computed properties of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is presented below. This data is critical for handling, reaction design, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃FO₃ | PubChem[2] |

| Molecular Weight | 224.23 g/mol | Santa Cruz Biotechnology[3] |

| CAS Number | 33140-06-8 (related structure) | EPA DSSTox[2] |

| IUPAC Name | ethyl 4-(4-fluorophenyl)-4-oxobutanoate | PubChem[2] |

| SMILES | CCOC(=O)CCC(=O)C1=CC=C(C=C1)F | PubChem[4] |

| InChIKey | LVLZSYCLOPEBSR-UHFFFAOYSA-N | PubChem[4] |

| Appearance | Solid (predicted) | Sigma-Aldrich[5] |

| Storage | 2-8°C | MySkinRecipes[1] |

Note: The provided CAS number 33140-06-8 corresponds to Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in some databases, a closely related structure. The data presented is for the title compound, Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.

Synthesis Pathway: Friedel-Crafts Acylation

The most logical and industrially scalable approach to synthesize Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of C-C bond formation on aromatic rings.[6]

Rationale for Method Selection

The Friedel-Crafts acylation is chosen for its efficiency and regioselectivity. The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. The acyl group is deactivating to the aromatic ring, which effectively prevents polysubstitution—a common issue with the related Friedel-Crafts alkylation.[7] This ensures the formation of the desired monoacylated product with high yield.

The reaction proceeds by generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of fluorobenzene.[8]

Detailed Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis.

Reactants:

-

Fluorobenzene

-

Ethyl 3-(chloroformyl)propanoate (Ethyl succinyl chloride)

-

Aluminum chloride (AlCl₃), anhydrous

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and a suitable inert solvent (e.g., dichloromethane).

-

Acyl Chloride Addition: Ethyl 3-(chloroformyl)propanoate is dissolved in the same solvent and added dropwise to the stirred suspension of AlCl₃ at 0°C. This forms the acylium ion-Lewis acid complex.

-

Fluorobenzene Addition: Fluorobenzene is added dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by pouring it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield pure Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.

Synthesis Workflow Diagram

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Spectroscopic Analysis for Structural Validation

A combination of spectroscopic techniques is essential to confirm the molecular structure of the synthesized product. This orthogonal approach ensures a self-validating system where the data from each technique corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[9]

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for each unique proton environment.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-a (Aromatic) | ~8.0 | Doublet of doublets | 2H | Protons ortho to the electron-withdrawing carbonyl group. |

| H-b (Aromatic) | ~7.2 | Doublet of doublets | 2H | Protons ortho to the fluorine atom. |

| H-c (-CH₂-CO-Ar) | ~3.3 | Triplet | 2H | Methylene protons adjacent to the aromatic ketone. |

| H-d (-CH₂-COO-) | ~2.8 | Triplet | 2H | Methylene protons adjacent to the ester carbonyl. |

| H-e (-O-CH₂-CH₃) | ~4.1 | Quartet | 2H | Methylene protons of the ethyl ester group. |

| H-f (-O-CH₂-CH₃) | ~1.2 | Triplet | 3H | Methyl protons of the ethyl ester group. |

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the number of unique carbon environments.[10]

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Ketone) | ~197 | Typical chemical shift for an aromatic ketone carbonyl.[11] |

| C=O (Ester) | ~173 | Typical chemical shift for an ester carbonyl. |

| C-Ar (C-F) | ~166 | Aromatic carbon directly bonded to fluorine (large downfield shift). |

| C-Ar (C-CO) | ~133 | Quaternary aromatic carbon attached to the carbonyl group. |

| C-Ar (CH) | ~131 | Aromatic carbons ortho to the carbonyl group. |

| C-Ar (CH) | ~116 | Aromatic carbons ortho to the fluorine atom. |

| -O-C H₂- | ~61 | Methylene carbon of the ethyl ester. |

| -C H₂-CO-Ar | ~34 | Methylene carbon adjacent to the ketone. |

| -C H₂-COO- | ~29 | Methylene carbon adjacent to the ester. |

| -CH₃ | ~14 | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[12]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Aromatic Ketone) | ~1685 | Strong | Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[11][12] |

| C=O Stretch (Ester) | ~1735 | Strong | Typical stretching frequency for a saturated aliphatic ester. |

| C-O Stretch (Ester) | 1250-1100 | Strong | Characteristic C-O single bond stretch. |

| Aromatic C=C Stretch | 1600-1450 | Medium | Vibrations of the phenyl ring. |

| C-F Stretch | 1250-1150 | Strong | Strong absorption due to the polarity of the C-F bond. |

| Aliphatic C-H Stretch | 2980-2850 | Medium | Stretching vibrations of the methylene and methyl groups. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which further confirms the structure.[13] The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups.[14]

| m/z Value | Ion Structure | Fragmentation Pathway |

| 224 | [C₁₂H₁₃FO₃]⁺• | Molecular Ion (M⁺•) |

| 179 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester (α-cleavage). |

| 151 | [M - COOCH₂CH₃]⁺ | Loss of the carbethoxy radical. |

| 123 | [FC₆H₄CO]⁺ | Cleavage between the carbonyl and the adjacent methylene group, forming the fluorobenzoyl cation (a very stable and expected fragment). |

| 95 | [C₆H₄F]⁺ | Loss of CO from the fluorobenzoyl cation. |

Analytical Workflow Diagram

Caption: Orthogonal analytical workflow for structural validation.

Conclusion

The molecular structure of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate has been thoroughly examined through the lens of its synthesis and spectroscopic characterization. The use of Friedel-Crafts acylation provides a reliable route to this important pharmaceutical intermediate. A multi-technique analytical approach, combining NMR, IR, and MS, serves as a robust, self-validating system to unequivocally confirm its structural identity and purity. The detailed protocols and expected spectral data provided in this guide offer a comprehensive resource for scientists engaged in the synthesis, analysis, and application of this versatile molecule in drug discovery and development.

References

-

PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. CAS No: 881673-98-9 | Product Name : Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate.[Link]

-

PubChem. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. National Center for Biotechnology Information. [Link]

-

Chemsrc. ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate.[Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation.[Link]

-

Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.[Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.[Link]

-

ResearchGate. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.[Link]

-

ResearchGate. Mass Spectra of β-Keto Esters.[Link]

-

YouTube. Friedel-Crafts Acylation.[Link]

-

Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate.[Link]

-

National Institutes of Health (NIH). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.[Link]

-

MySkinRecipes. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.[Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.[Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.[Link]

-

YouTube. Spectroscopic analysis of aldehydes and ketones.[Link]

-

National Institutes of Health (NIH). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.[Link]

-

PubChem. Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. National Center for Biotechnology Information. [Link]

Sources

- 1. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate [myskinrecipes.com]

- 2. Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | C12H13ClO3 | CID 10847663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate | Sigma-Aldrich [sigmaaldrich.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, a ketoester of significant interest in synthetic and medicinal chemistry, presents a unique combination of functional groups that dictate its physicochemical properties. This technical guide provides a comprehensive analysis of the known and predicted physical characteristics of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this document leverages data from its carboxylic acid precursor, analogous compounds, and established chemical principles to offer a robust profile for researchers. This guide includes a detailed discussion of its expected physical state, solubility, and thermal properties, alongside methodologies for its synthesis and characterization.

Introduction and Molecular Structure

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, also known as 3-(4-fluorobenzoyl)propionic acid ethyl ester, belongs to the class of aromatic ketoesters. Its structure features a fluorinated phenyl ring attached to a ketone, with an ethyl ester at the terminus of the butanoyl chain. This unique arrangement of a ketone, an ester, and a fluorinated aromatic ring makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key feature for drug design.

Below is the two-dimensional structure of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.

Caption: 2D Structure of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.

Physical and Chemical Properties

Table 1: Physical and Chemical Property Profile

| Property | Value (Predicted/Inferred) | Basis for Estimation and Expert Commentary |

| Molecular Formula | C₁₂H₁₃FO₃ | Calculated from the molecular structure. |

| Molecular Weight | 224.23 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Esters of similar molecular weight are often liquids at room temperature. The non-fluorinated analog, ethyl 4-oxo-4-phenylbutyrate, is a liquid. However, the precursor acid is a solid, so the ester could be a low-melting solid. |

| Melting Point | Likely near or slightly above room temperature | The precursor, 3-(4-fluorobenzoyl)propionic acid, has a melting point of 100-102 °C. Esterification typically lowers the melting point due to the disruption of hydrogen bonding present in the carboxylic acid dimer. |

| Boiling Point | > 290 °C (decomposes) | Estimated based on the boiling point of similar compounds like ethyl 3-oxo-4-phenylbutanoate (290 °C)[1]. The presence of fluorine may slightly alter this. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Sparingly soluble in water. | The ethyl ester group increases lipophilicity compared to the carboxylic acid. Esters are generally less soluble in water than their parent carboxylic acids.[2] |

| Density | ~1.1 - 1.2 g/cm³ | Based on the density of similar aromatic ketoesters. |

Causality Behind Physical Properties

The physical state and solubility of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate are dictated by its intermolecular forces. As an ester, it can participate in dipole-dipole interactions due to the polar carbonyl groups of the ketone and the ester.[2] However, unlike its carboxylic acid precursor, it cannot act as a hydrogen bond donor, leading to a significantly lower melting and boiling point compared to 3-(4-fluorobenzoyl)propionic acid.[2]

The presence of the fluorophenyl group introduces a significant dipole moment and increases the overall molecular weight, which would be expected to raise the boiling point compared to non-aromatic analogs. The fluorine atom's high electronegativity also influences the electronic environment of the entire molecule. The ethyl group contributes to the molecule's nonpolar character, enhancing its solubility in organic solvents.

Synthesis and Characterization

The most direct and common method for the preparation of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is the Fischer esterification of its corresponding carboxylic acid, 3-(4-fluorobenzoyl)propionic acid.

Synthesis of the Precursor: 3-(4-fluorobenzoyl)propionic acid

This precursor can be synthesized via a Friedel-Crafts acylation of fluorobenzene with succinic anhydride.[3]

Reaction:

Fluorobenzene + Succinic Anhydride --(AlCl₃)--> 3-(4-fluorobenzoyl)propionic acid

Fischer Esterification Protocol

This protocol is a generalized procedure for the synthesis of the title compound from its carboxylic acid precursor.

Materials:

-

3-(4-fluorobenzoyl)propionic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Experimental Workflow:

Caption: Fischer Esterification Workflow.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-fluorobenzoyl)propionic acid in a significant excess of anhydrous ethanol. The use of excess ethanol helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[4]

-

Catalyst Addition: Slowly and carefully add a catalytic amount (typically 1-5 mol%) of concentrated sulfuric acid to the stirred solution. This should be done in an ice bath as the addition is exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. The aqueous layer is discarded.

-

Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate, and then filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.

Characterization Techniques

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons (split into two doublets due to the fluorine substitution), the methylene protons of the butanoyl chain (two triplets), the ethyl group (a quartet and a triplet), and a downfield singlet for the methylene group adjacent to the ketone.

-

¹³C NMR: Will show distinct signals for the carbonyl carbons of the ketone and ester, the aromatic carbons (with C-F coupling), and the aliphatic carbons.

-

¹⁹F NMR: Will show a singlet for the single fluorine atom.

-

-

Infrared (IR) Spectroscopy: Will exhibit strong absorption bands for the C=O stretching of the ketone (around 1685 cm⁻¹) and the ester (around 1735 cm⁻¹), as well as C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the ethoxy group (-OCH₂CH₃) and cleavage at the carbonyl groups.

Conclusion

While direct experimental data for the physical properties of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate are sparse, a comprehensive understanding of its likely characteristics can be developed through the analysis of its chemical structure, comparison with related compounds, and application of fundamental chemical principles. This guide provides a framework for researchers to handle, synthesize, and characterize this important ketoester. The provided synthesis protocol offers a reliable method for its preparation, and the discussion of its expected properties will aid in its purification and subsequent use in research and development.

References

-

PubChem. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

ChemicalBook. (2024, April 9). Ethyl 3-oxo-4-phenylbutanoate. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved January 26, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate

Foreword: The Strategic Importance of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a key chemical intermediate, playing a crucial role in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique structure, featuring a fluorinated aromatic ring, a ketone, and an ester functional group, makes it a versatile building block for medicinal chemists and materials scientists. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering detailed mechanistic insights and practical experimental protocols for researchers and professionals in the field of drug development and chemical synthesis.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of ethyl 4-(4-fluorophenyl)-4-oxobutanoate reveals two primary and logical disconnection approaches, both centered around the formation of the carbon-carbon bond between the aromatic ring and the butanoate chain. This bond is classically formed via a Friedel-Crafts acylation reaction.

Caption: Retrosynthetic analysis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.

This analysis logically leads to two main synthetic strategies:

-

Pathway 1: A Two-Step Synthesis via a Carboxylic Acid Intermediate. This approach involves the Friedel-Crafts acylation of fluorobenzene with succinic anhydride to yield 3-(4-fluorobenzoyl)propanoic acid, which is subsequently esterified to the final product.

-

Pathway 2: A Direct Single-Step Acylation. This more direct route utilizes the Friedel-Crafts acylation of fluorobenzene with a pre-formed electrophile, ethyl succinyl chloride.

This guide will delve into the mechanistic details and experimental considerations for both pathways.

II. Pathway 1: The Two-Step Approach - Acylation Followed by Esterification

This pathway offers a robust and often high-yielding route to the target molecule. The separation of the acylation and esterification steps allows for the purification of the intermediate carboxylic acid, which can be advantageous in achieving high purity of the final product.

A. Step 1: Friedel-Crafts Acylation of Fluorobenzene with Succinic Anhydride

The cornerstone of this pathway is the electrophilic aromatic substitution reaction between fluorobenzene and succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1]

Mechanism of Acylation:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and facilitating its cleavage to form a highly reactive acylium ion.[1]

-

Electrophilic Attack: The electron-rich fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The fluorine atom is an ortho-, para-director, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position.

-

Rearomatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the ring, yielding 3-(4-fluorobenzoyl)propanoic acid. The catalyst is regenerated in the process, although in practice, more than a stoichiometric amount is often required due to complexation with the product.

Caption: Mechanism of Friedel-Crafts Acylation of Fluorobenzene.

Experimental Protocol: Synthesis of 3-(4-fluorobenzoyl)propanoic acid

-

Materials:

-

Fluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add fluorobenzene.

-

Cool the mixture in an ice bath.

-

Add succinic anhydride portion-wise, maintaining the temperature below a specified limit (e.g., 10°C).

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-fluorobenzoyl)propanoic acid.

-

The crude product can be purified by recrystallization.

-

B. Step 2: Fischer Esterification of 3-(4-fluorobenzoyl)propanoic acid

The second step involves the conversion of the carboxylic acid intermediate to the corresponding ethyl ester via Fischer esterification. This is an acid-catalyzed reaction between the carboxylic acid and ethanol.[2]

Mechanism of Esterification:

-

Protonation of the Carbonyl Oxygen: The catalytic acid (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses, reforming the carbonyl double bond.

-

Deprotonation: The protonated ester is deprotonated to yield the final ethyl ester and regenerate the acid catalyst.

Experimental Protocol: Synthesis of ethyl 4-(4-fluorophenyl)-4-oxobutanoate

-

Materials:

-

3-(4-fluorobenzoyl)propanoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄) or another acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate or other suitable extraction solvent

-

-

Procedure:

-

Dissolve 3-(4-fluorobenzoyl)propanoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude ethyl 4-(4-fluorophenyl)-4-oxobutanoate can be purified by column chromatography or distillation under reduced pressure.

-

III. Pathway 2: The Direct Approach - Friedel-Crafts Acylation with Ethyl Succinyl Chloride

This pathway offers a more direct route to the target molecule, potentially reducing the number of synthetic steps and improving overall efficiency. However, it requires the preparation of the acylating agent, ethyl succinyl chloride.

A. Preparation of Ethyl Succinyl Chloride

Ethyl succinyl chloride is typically prepared from monoethyl succinate, which can be synthesized from succinic anhydride and ethanol.[3] The subsequent reaction with a chlorinating agent, such as thionyl chloride (SOCl₂), yields the desired acid chloride.[3]

Experimental Protocol: Synthesis of Ethyl Succinyl Chloride [3]

-

Materials:

-

Monoethyl succinate

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of dimethylformamide (DMF)

-

An inert solvent (e.g., dichloromethane)

-

-

Procedure:

-

To a solution of monoethyl succinate in an inert solvent, add a catalytic amount of DMF.

-

Slowly add thionyl chloride to the mixture at a controlled temperature.

-

After the addition is complete, heat the reaction mixture to reflux for a few hours.

-

Monitor the reaction for the cessation of gas evolution (SO₂ and HCl).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation.

-

The crude ethyl succinyl chloride can be purified by vacuum distillation.

-

B. Direct Friedel-Crafts Acylation of Fluorobenzene

With ethyl succinyl chloride in hand, a direct Friedel-Crafts acylation with fluorobenzene can be performed, again using a Lewis acid catalyst like AlCl₃.[4]

Mechanism: The mechanism is analogous to the acylation with succinic anhydride, involving the formation of an acylium ion from ethyl succinyl chloride and AlCl₃, followed by electrophilic attack on the fluorobenzene ring and subsequent rearomatization.[4]

Sources

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate IUPAC name

An In-Depth Technical Guide to Ethyl 4-(4-fluorophenyl)-4-oxobutanoate: Synthesis, Characterization, and Applications

Abstract

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a versatile γ-keto ester that serves as a critical building block in modern medicinal chemistry and materials science. The presence of a fluorinated phenyl ring, a ketone, and an ester moiety within a single molecule provides multiple reactive sites for constructing complex molecular architectures. This guide offers a comprehensive technical overview of this compound, beginning with its precise IUPAC nomenclature and physicochemical properties. It details a robust, field-proven two-step synthetic pathway involving Friedel-Crafts acylation followed by Fischer esterification, explaining the causal logic behind each procedural step. Furthermore, this document establishes a self-validating framework for synthesis through a detailed discussion of analytical characterization techniques, including NMR and IR spectroscopy, and Mass Spectrometry. Finally, it explores the compound's applications as a pivotal intermediate in the synthesis of advanced heterocyclic systems and other high-value molecules, underscoring its importance for researchers, scientists, and drug development professionals.

Nomenclature and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all subsequent scientific investigation. This section clarifies the formal naming conventions for the target compound and summarizes its key physical and chemical data.

IUPAC Nomenclature and Structural Analysis

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is Ethyl 4-(4-fluorophenyl)-4-oxobutanoate . This name is derived as follows:

-

Butanoate: The core structure is a four-carbon ester chain.

-

Ethyl: The ester is formed from ethanol, hence the "ethyl" prefix.

-

4-oxo: A ketone functional group (C=O) is located at the fourth carbon (C4) of the butanoate chain.

-

4-(4-fluorophenyl): A phenyl group substituted with a fluorine atom at its fourth position is attached to C4 of the butanoate chain.

This structure is a key intermediate because the ketone at C4 and the ester at C1 can be selectively targeted for various chemical transformations.

Caption: Synthetic workflow for the target molecule.

Experimental Protocol: Step 1 - Friedel-Crafts Acylation

This step forges the crucial carbon-carbon bond between the aromatic ring and the butanoic acid backbone. The choice of aluminum chloride (AlCl₃) as the Lewis acid catalyst is pivotal for activating the succinic anhydride electrophile.

Methodology:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube (CaCl₂). Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would deactivate the catalyst.

-

Reagent Charging: To the flask, add fluorobenzene (150 mL) and succinic anhydride (20.0 g, 0.20 mol). Stir the mixture to dissolve the anhydride.

-

Catalyst Addition: Cool the flask in an ice-water bath. Cautiously add anhydrous aluminum chloride (56.0 g, 0.42 mol) in portions over 30 minutes. This reaction is highly exothermic, and portion-wise addition prevents a runaway reaction.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to 60-70 °C for 2-3 hours. The progress can be monitored by TLC.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly pour it onto a mixture of crushed ice (300 g) and concentrated HCl (50 mL). This step hydrolyzes the aluminum complexes and protonates the carboxylate.

-

Workup: Transfer the mixture to a separatory funnel. The product, 4-(4-fluorophenyl)-4-oxobutanoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.

Experimental Protocol: Step 2 - Fischer Esterification

This classic reaction converts the intermediate carboxylic acid into the desired ethyl ester using an excess of ethanol under acidic conditions.

Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine the dried 4-(4-fluorophenyl)-4-oxobutanoic acid (10.0 g, 0.047 mol) and absolute ethanol (100 mL).

-

Catalyst Addition: Add concentrated sulfuric acid (2 mL) dropwise as the catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The equilibrium is driven towards the product ester by using a large excess of ethanol.

-

Neutralization: Cool the mixture and reduce the volume of ethanol by approximately half using a rotary evaporator. Slowly pour the concentrated solution into a beaker containing a cold, saturated solution of sodium bicarbonate (150 mL) to neutralize the acidic catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. Further purification can be achieved via column chromatography if necessary.

Analytical Characterization and Validation

The identity and purity of the synthesized compound must be unequivocally confirmed. This section describes the expected outcomes from standard spectroscopic techniques, which together provide a "fingerprint" of the molecule.

| Technique | Expected Observations |

| ¹H NMR | Ethyl group: Triplet (~1.2 ppm, 3H) and Quartet (~4.1 ppm, 2H). Butanoate chain: Two distinct triplets (~2.8 and ~3.2 ppm, 2H each). Aromatic protons: Two doublets or multiplets in the aromatic region (~7.2 and ~8.0 ppm). |

| ¹³C NMR | Ester C=O: ~172 ppm. Ketone C=O: ~196 ppm. Aromatic carbons: Signals between 115-165 ppm (including a C-F coupled doublet). Aliphatic carbons: Signals for the ethyl and butanoate chain carbons between 14-61 ppm. |

| IR Spectroscopy | Ester C=O stretch: Strong, sharp peak around 1730 cm⁻¹. Ketone C=O stretch: Strong, sharp peak around 1685 cm⁻¹. C-F stretch: Strong peak around 1230 cm⁻¹. Aromatic C=C stretch: Peaks around 1600 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 224.23. Key Fragments: Peaks corresponding to the loss of the ethoxy group (m/z = 179) and the 4-fluorobenzoyl cation (m/z = 123). |

Applications in Drug Discovery and Development

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is not an end product but a high-value starting material. Its utility stems from the differential reactivity of its functional groups, allowing for sequential chemical modifications.

Role as a Versatile Synthetic Intermediate

The true value of this compound lies in its role as a scaffold. The ketone can be reduced, converted to an amine, or used in condensation reactions, while the ester can be hydrolyzed, reduced, or converted to an amide.

Synthesis of Heterocyclic Scaffolds

A primary application is in the synthesis of six-membered nitrogen-containing heterocycles, such as pyridazinones. These structures are prevalent in many biologically active compounds. For example, reaction with hydrazine hydrate (N₂H₄) can lead to the formation of 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one, a core structure in cardiovascular and anti-inflammatory drug candidates.

Caption: Pathway to a bioactive pyridazinone scaffold.

Conclusion

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a cornerstone intermediate for synthetic chemists. Its straightforward and scalable synthesis, combined with its chemical versatility, makes it an invaluable tool in the drug discovery pipeline. The robust protocols for its preparation and the clear methods for its validation, as outlined in this guide, provide researchers with a reliable platform for accessing this compound and unlocking its potential in the development of novel therapeutics and advanced materials.

References

- Vertex AI Search. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- LookChem. Cas 881673-98-9, ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate.

- Santa Cruz Biotechnology. Ethyl 4-(4-Fluorophenyl)-3-oxobutanoate | CAS 221121-37-5.

- Pharmaffiliates. CAS No : 881673-98-9 | Product Name : Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate.

- PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593.

- BLDpharm. 881673-98-9|Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate.

- PubChem. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate.

- ChemSynthesis. ethyl 4-(4-chlorophenyl)-4-oxobutanoate - 53503-49-4.

- AChemBlock. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate 95% | CAS: 881673-98-9.

- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.

A Technical Guide to the Spectral Analysis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the predicted spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. In the absence of readily available experimental spectra in public databases, this document leverages established principles of spectroscopic interpretation and data from analogous compounds to offer a robust, predictive characterization. This approach is designed to empower researchers in identifying and understanding the structural nuances of this compound, a valuable skill in synthetic chemistry and drug development.

Molecular Structure and Spectroscopic Overview

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate possesses a key set of functional groups that dictate its spectral behavior: a para-substituted fluorophenyl ring, a ketone, and an ethyl ester. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses. Understanding the interplay of these groups is crucial for a comprehensive interpretation.

Figure 1: Molecular Structure of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted spectrum of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is expected to show distinct signals for the aromatic protons, the methylene protons of the butanoate chain, and the ethyl ester group.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer. A higher field strength generally provides better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: 16-64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans allows for the relaxation of the nuclei, ensuring accurate integration.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard and is set to 0.00 ppm.

-

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) are presented in the table below. These values are estimated based on typical chemical shift ranges for similar functional groups.[1][2]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-a (Aromatic) | ~ 8.0 - 8.1 | Multiplet | 2H |

| H-b (Aromatic) | ~ 7.1 - 7.2 | Multiplet | 2H |

| H-c (-CH₂-C=O) | ~ 3.2 - 3.3 | Triplet | 2H |

| H-d (-CH₂-COO) | ~ 2.7 - 2.8 | Triplet | 2H |

| H-e (Ethyl -CH₂-) | ~ 4.1 - 4.2 | Quartet | 2H |

| H-f (Ethyl -CH₃) | ~ 1.2 - 1.3 | Triplet | 3H |

Justification of Predicted Chemical Shifts:

-

Aromatic Protons (H-a, H-b): The protons on the fluorophenyl ring are expected to appear in the aromatic region (7.0-8.5 ppm). The protons ortho to the electron-withdrawing carbonyl group (H-a) will be deshielded and appear at a higher chemical shift compared to the protons ortho to the fluorine atom (H-b). The fluorine atom will also influence the multiplicity of these signals through long-range coupling.

-

Methylene Protons (H-c, H-d): The methylene group adjacent to the ketone (H-c) will be more deshielded than the methylene group adjacent to the ester (H-d) due to the stronger electron-withdrawing nature of the ketone carbonyl. Both are expected to be triplets due to coupling with the adjacent methylene group.

-

Ethyl Ester Protons (H-e, H-f): The methylene protons of the ethyl group (H-e) are adjacent to the electron-withdrawing oxygen atom of the ester, placing their signal around 4.1-4.2 ppm as a quartet due to coupling with the methyl protons. The methyl protons (H-f) will appear as a triplet at a more upfield position of approximately 1.2-1.3 ppm.

Figure 2: Workflow for ¹H NMR Spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal.

Experimental Protocol for ¹³C NMR Spectroscopy

The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted as follows:

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Spectral Width: A wider spectral width (e.g., 0-220 ppm) is necessary to encompass the larger chemical shift range of carbon nuclei.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are listed below, based on established ranges for similar functional groups.[3][4]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | ~ 195 - 205 |

| C=O (Ester) | ~ 170 - 175 |

| C-F (Aromatic) | ~ 160 - 165 |

| C-ipso (Aromatic) | ~ 130 - 135 |

| C-ortho (Aromatic) | ~ 128 - 132 |

| C-meta (Aromatic) | ~ 115 - 120 |

| -O-CH₂- (Ethyl) | ~ 60 - 65 |

| -CH₂-C=O | ~ 35 - 40 |

| -CH₂-COO | ~ 28 - 33 |

| -CH₃ (Ethyl) | ~ 13 - 16 |

Justification of Predicted Chemical Shifts:

-

Carbonyl Carbons: The ketone carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the carbonyl group.[4] The ester carbonyl carbon will also be downfield but to a lesser extent.

-

Aromatic Carbons: The carbon directly bonded to the fluorine atom will show a large downfield shift. The other aromatic carbons will have chemical shifts in the typical aromatic region (110-150 ppm), with their exact positions influenced by the substituents.

-

Aliphatic Carbons: The methylene carbon of the ethyl group attached to the ester oxygen will be in the 60-65 ppm range. The two methylene carbons in the butanoate chain will be in the 28-40 ppm range, with the one adjacent to the ketone being more downfield. The methyl carbon of the ethyl group will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and subtracted from the sample spectrum.

Predicted IR Spectral Data

The predicted key absorption bands are summarized in the table below.[5][6]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | ~ 3050 - 3100 | Medium |

| C-H (Aliphatic) | ~ 2850 - 3000 | Medium |

| C=O (Ketone) | ~ 1680 - 1700 | Strong |

| C=O (Ester) | ~ 1735 - 1750 | Strong |

| C=C (Aromatic) | ~ 1500 - 1600 | Medium-Strong |

| C-O (Ester) | ~ 1100 - 1300 | Strong |

| C-F (Aromatic) | ~ 1200 - 1250 | Strong |

Interpretation of Predicted IR Absorptions:

-

Carbonyl Absorptions: Two distinct and strong carbonyl (C=O) stretching bands are expected. The ketone carbonyl, being conjugated with the aromatic ring, will appear at a lower wavenumber (around 1680-1700 cm⁻¹) compared to the saturated ester carbonyl (around 1735-1750 cm⁻¹).[7][8] This is a key diagnostic feature of the molecule.

-

Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the butanoate and ethyl groups will be just below 3000 cm⁻¹.

-

C-O and C-F Stretches: A strong absorption corresponding to the C-O stretching of the ester group will be present in the fingerprint region. The C-F stretch of the fluorophenyl group will also give a strong and characteristic absorption band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions and inducing fragmentation.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectral Data

The molecular formula of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is C₁₂H₁₃FO₃, with a molecular weight of 224.23 g/mol . The predicted major fragment ions are listed below.[9]

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 224 | [M]⁺˙ | Molecular Ion |

| 179 | [M - OCH₂CH₃]⁺ | α-cleavage of the ester |

| 123 | [FC₆H₄CO]⁺ | Acylium ion formation |

| 95 | [FC₆H₄]⁺ | Loss of CO from acylium ion |

Interpretation of Fragmentation Pattern:

The fragmentation of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is expected to be driven by the presence of the carbonyl groups and the aromatic ring.

-

Molecular Ion: A discernible molecular ion peak at m/z 224 is expected.

-

α-Cleavage: Cleavage of the bond alpha to the ester carbonyl is a common fragmentation pathway for esters, leading to the loss of the ethoxy radical (-OCH₂CH₃) and the formation of an ion at m/z 179.[9]

-

Acylium Ion Formation: A very prominent peak is predicted at m/z 123, corresponding to the stable 4-fluorobenzoyl cation. This is formed by cleavage of the bond between the carbonyl carbon and the adjacent methylene group. This is a characteristic fragmentation for aromatic ketones.

-

Loss of CO: The 4-fluorobenzoyl cation can further fragment by losing a molecule of carbon monoxide (CO) to give the 4-fluorophenyl cation at m/z 95.

Figure 3: Predicted Fragmentation Pathway.

Conclusion

This guide provides a comprehensive, albeit predictive, spectral analysis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, researchers can more confidently identify this compound and its analogs in complex reaction mixtures. The detailed protocols and justifications for the predicted data serve as a valuable resource for both novice and experienced scientists in the field of drug discovery and organic synthesis.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5459. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. [Link]

-

NIST. (n.d.). Ethyl benzoylacetate. NIST WebBook. [Link]

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

Chemspark. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

The Organic Chemistry Tutor. (2023). 13C NMR Spectroscopy: Common Functional Groups (Part 2). YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

- Carey, F. A., & Giuliano, R. M. (2017). Organic Chemistry (10th ed.). McGraw-Hill.

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]

-

ResearchGate. (2014). Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]

-

NIST. (n.d.). Ethyl benzoylacetate. NIST WebBook. [Link]

-

Semantic Scholar. (2003). 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

-

Harper, T. (2024). How to Interpret Mass Spectra. YouTube. [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?[Link]

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. youtube.com [youtube.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, a ketoester intermediate frequently utilized in the synthesis of complex organic molecules within drug discovery and materials science. Given the nature of chemical synthesis, a robust understanding of a reagent's properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights grounded in established safety principles.

Compound Profile & Physicochemical Properties

Understanding the fundamental physical and chemical properties of a compound is the first step in a sound risk assessment. These properties dictate appropriate storage conditions, potential reaction incompatibilities, and the necessary engineering controls.

| Property | Value | Source |

| IUPAC Name | ethyl 4-(4-fluorophenyl)-4-oxobutanoate | PubChem[1] |

| CAS Number | 31686-94-9 | PubChem[1] |

| Molecular Formula | C₁₂H₁₁FO₃ | PubChem[1] |

| Molecular Weight | 226.21 g/mol | - |

| Appearance | Not specified (Typically an oil or low-melting solid) | General Knowledge |

| InChIKey | LVLZSYCLOPEBSR-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CC=C(C=C1)F | PubChem[1] |

Hazard Identification & Toxicological Assessment

Based on the GHS classification for the surrogate compound, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, the primary hazards are associated with irritation.[2] The principle of treating novel or sparsely studied compounds with a high degree of caution must be applied.

-

GHS Pictogram: ❗ (Exclamation Mark)

-

Signal Word: Warning[2]

-

Primary Hazards:

-

Skin Irritation (H315): Causes skin irritation.[2] Prolonged or repeated contact may lead to dermatitis.

-

Eye Irritation (H319): Causes serious eye irritation.[2] Direct contact can result in redness, pain, and potential damage if not promptly addressed.

-

Respiratory Irritation (H335): May cause respiratory irritation.[2] Inhalation of vapors or aerosols may lead to irritation of the nose, throat, and lungs.

-

Toxicological Data Gaps: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is available. Therefore, it is prudent to handle the compound as a substance of unknown long-term toxicity and minimize exposure.

Risk Assessment & Mitigation Framework

A dynamic risk assessment should precede any experiment. The following workflow provides a self-validating system for ensuring that hazards are identified and controlled before, during, and after a procedure.

Caption: A logical workflow for laboratory risk assessment.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a detailed SOP is the most effective way to mitigate the risks identified above.

Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical, proper PPE is non-negotiable.

-

Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[2][3] Standard safety glasses are insufficient.

-

Hand Protection: Wear nitrile gloves. Inspect for tears or holes before each use. For prolonged operations or when handling larger quantities, consider double-gloving. If skin contact occurs, immediately remove gloves and wash hands thoroughly with soap and water.[2][3]

-

Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

-

Respiratory Protection: All handling of solid or neat liquid should be performed in a certified chemical fume hood to control vapor exposure.[2] If engineering controls are not available or insufficient, a NIOSH-approved respirator may be required.

Engineering Controls

-

Primary Containment: All transfers, weighing, and reactions involving Ethyl 4-(4-fluorophenyl)-4-oxobutanoate must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[2]

-

Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

Storage and Incompatibility

-

Storage: Store the compound in a tightly sealed, clearly labeled container.[2] Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could initiate exothermic or hazardous reactions.[4]

Spill Response & Waste Disposal

-

Spill Protocol:

-

Small Spills (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled, sealed container for hazardous waste. Clean the area with an appropriate solvent.

-

Large Spills: Evacuate the immediate area and alert laboratory management.

-

-

Waste Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain. All waste must be collected in a designated, labeled hazardous waste container.

A Typical Experimental Workflow: Synthesis Example

This diagram illustrates a generic synthetic procedure, highlighting the integration of safety checkpoints at each critical stage.

Caption: A generalized synthetic workflow with safety checkpoints.

By integrating the principles and protocols outlined in this guide, researchers can confidently and safely handle Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, minimizing personal risk and ensuring the integrity of their scientific endeavors.

References

-

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. PubChem, National Center for Biotechnology Information. (n.d.). [Link]

-

Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. PubChem, National Center for Biotechnology Information. (n.d.). [Link]

-

ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Chemsrc. (2025). [Link]

-

ethyl 4-(4-chlorophenyl)-4-oxobutanoate. ChemSynthesis. (n.d.). [Link]

Sources

The Synthetic Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 4-(4-fluorophenyl)-4-oxobutanoate

This technical guide provides an in-depth exploration of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, a pivotal ketoester intermediate in contemporary drug discovery and development. Rather than a singular moment of discovery, its prominence has emerged from the strategic value of its fluorinated aromatic and reactive aliphatic functionalities. This document will elucidate the core principles of its synthesis, characterization, and application, offering field-proven insights for researchers and scientists in medicinal chemistry.

Introduction: The Strategic Importance of a Fluorinated Ketoester

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate (also known as Ethyl 3-(4-fluorobenzoyl)propanoate) is a molecule whose significance is intrinsically linked to its utility as a building block for more complex pharmaceutical agents.[1][2] The presence of a fluorinated phenyl ring is a common motif in modern pharmaceuticals, often enhancing metabolic stability and binding affinity to biological targets.[1] Its keto-ester structure provides two reactive handles for further chemical transformations, making it a versatile precursor in multi-step syntheses.[1] This guide will focus on the primary method of its synthesis, the Friedel-Crafts acylation, and its subsequent characterization and application.

The Cornerstone of Synthesis: Friedel-Crafts Acylation

The most common and industrially scalable method for preparing the carbon skeleton of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[3]

The Causality Behind Experimental Choices

The synthesis begins with the reaction of fluorobenzene and succinic anhydride. The choice of these starting materials is dictated by the desired final structure. Fluorobenzene provides the 4-fluorophenyl moiety, while succinic anhydride serves as the four-carbon diacid precursor. A Lewis acid, typically aluminum chloride (AlCl₃), is employed to activate the succinic anhydride, generating a highly electrophilic acylium ion.[4] The reaction is typically carried out in an inert solvent to control the reaction temperature and facilitate stirring. The resulting 3-(4-fluorobenzoyl)propionic acid is then esterified to yield the final product.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The Lewis acid catalyst polarizes the C-O bond of the anhydride, leading to the formation of an acylium ion intermediate. This electrophile is then attacked by the electron-rich fluorobenzene ring, forming a resonance-stabilized carbocation known as a sigma complex. Finally, a proton is abstracted from the sigma complex, restoring the aromaticity of the ring and yielding the acylated product.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the desired product is obtained with high purity.

Synthesis of 3-(4-fluorobenzoyl)propionic acid

-

Reaction Setup: A suspension of anhydrous aluminum chloride in fluorobenzene is stirred in a reaction vessel under an inert atmosphere (e.g., nitrogen) and cooled.[5]

-

Addition of Succinic Anhydride: Succinic anhydride is added portion-wise to the cooled suspension, maintaining a controlled temperature.[5]

-

Reaction Progression: The reaction mixture is stirred at a controlled temperature for a specified duration to ensure complete reaction.[5]

-

Workup: The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.[5]

-

Extraction and Isolation: The product is extracted into an organic solvent, washed, and then back-extracted into an aqueous base. The aqueous layer is then acidified to precipitate the product, which is collected by filtration.[5]

Esterification to Ethyl 4-(4-fluorophenyl)-4-oxobutanoate

-

Esterification Reaction: The isolated 3-(4-fluorobenzoyl)propionic acid is dissolved in ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added.[6]

-

Reflux: The mixture is heated to reflux for several hours to drive the esterification to completion.[6]

-

Workup and Purification: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a mild base and brine, and then dried. The solvent is evaporated, and the crude product is purified by distillation or chromatography to yield pure Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.

Caption: Synthesis and Purification Workflow.

Characterization and Data Presentation

The identity and purity of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate are confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), two methylene groups (triplets), and the aromatic protons (doublets of doublets). |

| ¹³C NMR | Resonances for the carbonyl carbons (ketone and ester), the aromatic carbons (showing C-F coupling), and the aliphatic carbons. |

| FTIR | Characteristic strong absorption bands for the C=O stretching of the ketone and the ester, and C-F stretching. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₃FO₃), along with characteristic fragmentation patterns.[7] |

Applications in Drug Development

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its utility stems from the ability to selectively modify the ketone and ester functionalities to build more complex molecular architectures. A notable application is in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[8][9] The fluorinated phenyl group in Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a key structural feature that is incorporated into the final drug molecule.

Conclusion

The "discovery" of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a story of synthetic utility rather than a singular breakthrough. Its efficient and scalable synthesis via the Friedel-Crafts acylation, coupled with its versatile reactivity, has established it as a cornerstone intermediate in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering a solid foundation for researchers and drug development professionals working with this important molecule.

References

- Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438), as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456.

-

Chemsrc. (n.d.). ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]

-

Clarivate. (2024, January 8). Clarivate Identifies Thirteen Potential Blockbuster Drugs and Gamechangers in Annual Drugs to Watch Report. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- Google Patents. (n.d.). ethyl propionate production process.

-

LookChem. (n.d.). ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 3-bromo-2-(4-chlorobenzoyloximino)propanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Retrieved from [Link]

-

Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2021, June 27). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

- 1. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. tdcommons.org [tdcommons.org]

An In-depth Technical Guide to Ethyl 4-(4-fluorophenyl)-4-oxobutanoate: Synthesis, Versatility, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a key chemical intermediate whose significance in medicinal chemistry and drug development is underscored by its versatile structure. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its application as a precursor to a variety of heterocyclic scaffolds with proven therapeutic potential. The presence of a fluorinated phenyl ring is a deliberate design element, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] This guide will delve into the practical synthesis of this valuable building block and explore its utility in constructing key pharmacophores for anti-inflammatory and antidiabetic agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is fundamental for its effective use in synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃FO₃ | PubChem |

| Molecular Weight | 224.23 g/mol | PubChem |

| CAS Number | 221121-37-5 | PubChem |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents | Inferred |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR (CDCl₃, 400 MHz):

-